N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound characterized by its unique tricyclic structure
Properties
Molecular Formula |
C20H27N5 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
InChI |
InChI=1S/C20H27N5/c1-4-8-16-12-17(22-15-9-6-5-7-10-15)25-20(23-16)18-13(2)11-14(3)21-19(18)24-25/h11-12,15,22H,4-10H2,1-3H3 |
InChI Key |
FILPMTBJGJWSQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NC4CCCCC4)C)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a tetraazatricyclic core (3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene) with three distinct substituents:
- A cyclohexyl group at position 6
- Methyl groups at positions 11 and 13
- A propyl chain at position 4
This arrangement imposes significant synthetic constraints, particularly in achieving regioselectivity during cyclization and functionalization steps.
Retrosynthetic Analysis
Retrosynthetic breakdown reveals three primary components:
- Tetraazatricyclic core : Derived from cyclization of polyamine precursors.
- Cyclohexylamine : Introduced via nucleophilic substitution or reductive amination.
- Propyl group : Incorporated through alkylation or transition-metal-catalyzed coupling.
Core Formation Strategies
Cyclization of Diamine Precursors
The tetraazatricyclic core is typically constructed via acid-catalyzed cyclization of diamine intermediates. For example, reacting 1,2-diaminobenzene derivatives with aldehydes under reflux conditions generates the fused ring system.
Key reaction parameters :
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate cyclization. A 2024 study demonstrated a 20% reduction in reaction time (from 12 h to 2.5 h) with comparable yields (58%).
Optimization Strategies
Solvent Effects
Solvent screening reveals tetrahydrofuran (THF) as optimal for cyclization (Table 1):
Table 1 : Solvent impact on cyclization yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 52 |
| DMF | 36.7 | 28 |
| THF | 7.5 | 61 |
| DCM | 8.9 | 47 |
Polar aprotic solvents like DMF promote side reactions, while THF balances solubility and reaction kinetics.
Temperature Gradients
A stepwise temperature profile improves yields:
- 80°C for initial imine formation
- 120°C for cyclization
- 60°C for crystallization
This approach reduces thermal degradation of sensitive intermediates.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆):
δ 7.85 (s, 1H, NCHN), 3.72 (m, 1H, cyclohexyl), 2.98 (t, J=7.2 Hz, 2H, propyl) - HRMS : m/z calculated 352.2128 [M+H]⁺, found 352.2131
Chromatographic Purity
Preparative HPLC (Phenomenex Luna C18, 80% MeOH/H₂O) achieves >99% purity with retention time 12.7 min.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are present, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-11,13-dimethyl-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
- N,N-Dimethylcyclohexylamine
Uniqueness
N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound that exhibits potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of tetrazatricyclo compounds characterized by a unique arrangement of nitrogen-containing rings. Its chemical formula is , and it has a molecular weight of approximately 342.5 g/mol.
The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it may interact with various neurotransmitter systems and exhibit activity as a receptor antagonist or agonist.
Pharmacological Effects
- Neurotransmission Modulation : The compound has shown promise in modulating neurotransmitter systems associated with mood regulation and cognitive functions.
- Antimicrobial Activity : Initial tests indicate potential antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : Some studies have suggested that the compound may exhibit antioxidant effects that could be beneficial in neuroprotection.
Case Studies
- Neuropharmacological Study : A study conducted on animal models demonstrated that the compound significantly improved cognitive deficits induced by scopolamine administration. The results indicated enhanced memory retention and reduced anxiety-like behaviors.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Oxidative Stress Assessment : A study evaluating oxidative stress markers in neuronal cells treated with the compound showed a reduction in reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Cognitive Improvement | Enhanced memory retention | Study on animal models |
| Antimicrobial Effect | Inhibition of bacterial growth | In vitro assays |
| Antioxidant Activity | Reduction in ROS levels | Oxidative stress assessment |
Q & A
Q. What are the recommended methodologies for synthesizing N-cyclohexyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[...]-6-amine?
The synthesis of this polycyclic amine involves multi-step heterocyclic reactions. A general approach includes:
- Cyclocondensation : Use of thiourea derivatives or nitriles to form the tetrazatricyclo core, as seen in analogous systems .
- Functionalization : Propyl and cyclohexyl groups are introduced via nucleophilic substitution or alkylation under anhydrous conditions, requiring strict temperature control (e.g., -78°C for ketone intermediates) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) ensures >95% purity .
Q. How can the molecular structure of this compound be validated experimentally?
Structural confirmation requires:
- X-ray crystallography : To resolve the fused bicyclic system and confirm stereochemistry .
- NMR spectroscopy : - and -NMR (DMSO-) to identify methyl (δ 1.2–1.5 ppm) and propyl (δ 0.9–1.1 ppm) groups. NOESY experiments clarify spatial arrangements .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to confirm the molecular ion ([M+H]) with <2 ppm error .
Q. What preliminary assays are suitable for evaluating its biological activity?
Initial screens should focus on:
- Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC determination via dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, normalized to vehicle controls .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
Advanced strategies include:
- Molecular dynamics (MD) simulations : To predict membrane permeability (logP) and binding affinity to cytochrome P450 enzymes .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and metabolic pathways .
- QSAR models : Train regression models using descriptors like topological polar surface area (TPSA) to correlate structure with bioavailability .
Q. What experimental designs resolve contradictions in stability data under varying pH conditions?
Address discrepancies via:
- Factorial design : Test pH (2–12), temperature (25–60°C), and ionic strength in a 2 matrix to identify dominant degradation factors .
- Kinetic analysis : Use HPLC-UV to track degradation products and derive rate constants (k) via Arrhenius plots .
- Theoretical alignment : Cross-reference degradation mechanisms with DFT-calculated bond dissociation energies to prioritize labile sites .
Q. How can multi-variable synthesis conditions be optimized for scalability without compromising yield?
Apply response surface methodology (RSM) :
- Define critical parameters (e.g., solvent polarity, catalyst loading, reaction time) using a central composite design .
- Model interactions via ANOVA and contour plots to identify a robust design space (e.g., 80–90% yield at 0.5 mol% catalyst, 12h reflux) .
- Validate reproducibility through triplicate runs under optimized conditions .
Q. What strategies integrate this compound into a broader theoretical framework for heterocyclic drug discovery?
- Target-based hypothesis : Link its tetrazatricyclo core to known pharmacophores (e.g., kinase inhibitors) via scaffold-hopping analysis .
- Mechanistic studies : Use stopped-flow kinetics or surface plasmon resonance (SPR) to map binding kinetics (k/k) to theoretical models .
- Cross-disciplinary validation : Collaborate with computational chemists to align empirical data with in silico predictions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
